molecular formula C9H9N3O B1393154 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone CAS No. 1186310-80-4

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone

Cat. No. B1393154
M. Wt: 175.19 g/mol
InChI Key: ZXPWMGARFLKJSQ-UHFFFAOYSA-N
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Description

“1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” is a chemical compound with the empirical formula C9H9N3O and a molecular weight of 175.19 . It is a heterocyclic compound that contains an imidazole ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved through various methods. One such method involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Molecular Structure Analysis

The molecular structure of “1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” consists of an imidazole ring fused with a pyridine moiety. The structure was elucidated based on different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

“1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” is a solid compound . Its molecular weight is 175.19 .

Scientific Research Applications

  • Pharmacological Applications

    • Imidazo[4,5-b]pyridines have been found to have significant therapeutic potential due to their structural resemblance to purines .
    • They are known to play a crucial role in numerous disease conditions .
    • They have been found to be GABA A receptor positive allosteric modulators .
    • Other classes of drugs in this group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .
  • Antimicrobial Applications

    • New imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial features .
    • The synthesis involved the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .
    • The structures of the synthesized compounds were elucidated on the basis of different spectral data .
  • Anti-Tubercular Applications

    • Certain derivatives of 1, 3-diazole have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
    • For example, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole compounds have been synthesized and evaluated for their anti-tubercular potential .
  • Treatment of GPR81 Associated Disorders

    • Compounds of the imidazo[4,5-b]pyridine class have been used in the treatment of GPR81 associated disorders .
    • These disorders include dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
  • Antiproliferative Activity

    • A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates have been synthesized and evaluated for their antiproliferative activity .
    • These compounds have been tested on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
  • Anti-Convulsant Applications

    • Bamaluzole with the imidazo[4,5-c]pyridine system is a GABA A receptor agonist patented as an anticonvulsant .
    • This compound was developed by Merck, but never marketed .
  • Treatment of Insomnia and Brain Function Disorders

    • In medicine, imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives are most widely used .
    • Zolpidem, a drug in this class, is used to treat short-term insomnia, as well as some disorders of brain function .
  • Synthesis of Azapentalenes

    • Reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 + P351 + P338 .

Future Directions

Imidazopyridines have shown potential in various therapeutic areas, including the central nervous system, digestive system, cancer, inflammation, etc . They are currently the subject of ongoing research, and new preparative methods for their synthesis are being developed .

properties

IUPAC Name

1-(3-methylimidazo[4,5-b]pyridin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPWMGARFLKJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(N=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674133
Record name 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone

CAS RN

1186310-80-4
Record name 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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